D-Amethopterin, also known as D-Methotrexate, is the less biologically active enantiomer of the well-known antineoplastic drug Methotrexate []. As the antipode of L-Methotrexate, D-Amethopterin shares the same chemical formula but differs in its spatial arrangement of atoms, resulting in distinct biological properties []. This difference in chirality significantly influences its interaction with biological systems, leading to lower efficacy as an anticancer agent compared to its L-enantiomer [, ]. While often considered a contaminant in commercially available Methotrexate, D-Amethopterin possesses unique characteristics that make it a subject of scientific interest []. Research on D-Amethopterin focuses on understanding its specific interactions with biological targets like folate transporters and its potential applications in drug development and as a tool to further elucidate biological processes [, , , ].
While the synthesis of D-Amethopterin is not extensively discussed in the provided papers, its presence as a contaminant in commercial Methotrexate [] suggests that it might arise as a byproduct during the synthesis of the latter. The synthesis of chiral molecules like D-Amethopterin often requires specific synthetic approaches, such as the use of chiral starting materials or catalysts, to control the stereochemistry of the final product.
D-Amethopterin possesses the same chemical structure as L-Methotrexate, which is (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl]methylamino]benzoyl]amino]pentanedioic acid. Being enantiomers, they are mirror images of each other that cannot be superimposed []. This difference in three-dimensional structure leads to variations in their interactions with biological targets, contributing to their distinct pharmacological profiles.
D-Amethopterin exhibits a lower affinity for folate transporters, especially when compared to L-Methotrexate and folic acid [, , , , , ]. Specifically, its affinity for the proton-coupled folate transporter (PCFT) and the reduced folate carrier (RFC) is significantly lower [, , , , , ]. This lower affinity translates to a reduced uptake of D-Amethopterin into cells, contributing to its lower efficacy as an anticancer drug [, , , , , , ].
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: